molecular formula C24H29N3O7 B12309447 7-Ethylmethylamino Sancycline

7-Ethylmethylamino Sancycline

Cat. No.: B12309447
M. Wt: 471.5 g/mol
InChI Key: OHWRVEPIOJPBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethylmethylamino Sancycline is a semi-synthetic tetracycline derivative. It is known for its structural modifications that enhance its pharmacological properties. The compound is characterized by the presence of an ethylmethylamino group at the 7th position of the sancycline molecule. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 7-Ethylmethylamino Sancycline involves several steps. One common method includes the hydrogenation of sancycline in the presence of a catalyst. The reaction is typically carried out in a mixed solvent of alcohol and acid under a hydrogen atmosphere. The alcohol used can range from C1 to C6, and the acids commonly employed include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid . This method is advantageous due to its high yield, minimal by-products, and suitability for industrial production.

Chemical Reactions Analysis

7-Ethylmethylamino Sancycline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using hydrogenation techniques, often in the presence of palladium catalysts.

    Substitution: The ethylmethylamino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen, palladium catalysts, and various acids and bases. .

Scientific Research Applications

7-Ethylmethylamino Sancycline has a wide range of applications in scientific research:

    Chemistry: It is used as a reference material in the study of tetracycline derivatives and their chemical properties.

    Biology: The compound is employed in research related to protein synthesis inhibition and ribosomal function.

    Medicine: It has potential therapeutic applications due to its antibacterial properties, particularly against tetracycline-resistant strains.

    Industry: The compound is used in the development of new antibiotics and other pharmaceutical agents

Mechanism of Action

Like other tetracyclines, 7-Ethylmethylamino Sancycline exerts its effects by binding to the 30S ribosomal subunit. This binding inhibits protein synthesis by blocking the entry of aminoacyl-tRNA into the ribosome’s A site. The inhibition of protein synthesis ultimately leads to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

7-Ethylmethylamino Sancycline is unique due to its specific structural modification at the 7th position. Similar compounds include:

Properties

Molecular Formula

C24H29N3O7

Molecular Weight

471.5 g/mol

IUPAC Name

4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C24H29N3O7/c1-5-27(4)13-6-7-14(28)16-11(13)8-10-9-12-18(26(2)3)20(30)17(23(25)33)22(32)24(12,34)21(31)15(10)19(16)29/h6-7,10,12,18,28-29,32,34H,5,8-9H2,1-4H3,(H2,25,33)

InChI Key

OHWRVEPIOJPBBO-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C

Origin of Product

United States

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